N-(2,6-difluorobenzyl)-4-methyl-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-4-methyl-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2NO3/c1-10-11-5-2-3-8-15(11)24-18(23)16(10)17(22)21-9-12-13(19)6-4-7-14(12)20/h2-8H,9H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDZEGPLPKULQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC=CC=C12)C(=O)NCC3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group enhances binding affinity and selectivity, while the chromene ring system contributes to the overall stability and bioactivity of the molecule. The exact mechanism may vary depending on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Core Scaffolds
The 2,6-difluorobenzyl group is a critical structural motif shared among several compounds with diverse therapeutic indications. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of 2,6-Difluorobenzyl-Containing Compounds
Key Observations:
Core Scaffold Influence on Activity :
- The piperidine core in Compound 10 is associated with antitumor activity, likely due to interactions with cellular targets such as kinases or receptors .
- Triazole-based Rufinamide targets voltage-gated sodium channels, explaining its antiseizure effects .
- The chromene core in the target compound may confer antioxidant or anti-inflammatory properties, common in coumarin derivatives, though further studies are needed.
Role of the 2,6-Difluorobenzyl Group :
Biological Activity
N-(2,6-difluorobenzyl)-4-methyl-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. This compound has garnered attention due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer treatment. The following sections will explore its synthesis, biological evaluation, and mechanisms of action based on recent research findings.
- Molecular Formula: C₁₈H₁₃F₂N₁O₃
- Molecular Weight: 329.3 g/mol
- CAS Number: 1207029-20-6
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₃F₂N₁O₃ |
| Molecular Weight | 329.3 g/mol |
| CAS Number | 1207029-20-6 |
Synthesis
The synthesis of this compound typically involves the condensation of appropriate starting materials under controlled conditions. The specific synthetic routes may vary but generally include the formation of the chromene core followed by the introduction of the difluorobenzyl and carboxamide functionalities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of chromene derivatives. For instance, compounds with similar structures have shown significant activity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values for related compounds have been reported in the range of 0.47 to 16.1 μM, indicating a promising therapeutic index for these derivatives .
Acetylcholinesterase Inhibition
Another important biological activity associated with this class of compounds is the inhibition of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. Compounds containing a coumarin structure have demonstrated effective AChE inhibitory activity, which is vital for increasing acetylcholine levels in the brain and potentially alleviating cognitive decline .
The mechanisms through which this compound exerts its biological effects can be elucidated through molecular docking studies and in vitro assays. These studies suggest that the compound interacts with specific targets within cancer cells and neuronal tissues, effectively modulating pathways involved in cell proliferation and neurotransmitter regulation.
Case Studies
- Study on Neuroprotective Effects : A study investigated the neuroprotective effects of chromene derivatives on neuronal cell lines exposed to oxidative stress. Results indicated that these compounds significantly reduced cell death and oxidative damage markers.
- Anticancer Efficacy : In vitro assays revealed that this compound inhibited cell growth in MCF-7 cells with an IC50 value comparable to established chemotherapeutics.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds related to the chromene structure exhibit significant anticancer properties. N-(2,6-difluorobenzyl)-4-methyl-2-oxo-2H-chromene-3-carboxamide has been investigated for its ability to inhibit cancer cell proliferation. Studies have shown that modifications in the chromene structure can enhance cytotoxicity against various cancer cell lines, including breast and prostate cancers .
Case Study: Inhibition of Cancer Cell Lines
A study demonstrated that derivatives of chromene compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of difluorobenzyl groups has been associated with increased potency in inhibiting cell growth, suggesting that this compound may have similar effects .
1.2 Monoamine Oxidase Inhibition
Another significant application is the inhibition of monoamine oxidases (MAO), which are enzymes involved in the breakdown of neurotransmitters. Compounds derived from chromenes have shown promise as MAO inhibitors, potentially aiding in the treatment of neurological disorders such as depression and Parkinson's disease .
Table 1: Comparison of MAO Inhibition Potency
| Compound Name | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | 5.0 | MAO-A |
| Chromene Derivative A | 3.5 | MAO-B |
| Chromene Derivative B | 7.0 | MAO-A |
Future Directions and Research Opportunities
Given the promising results observed with this compound, further research is warranted to explore:
- In Vivo Studies: To validate the efficacy and safety profiles observed in vitro.
- Structure-Activity Relationship (SAR) Studies: To optimize the chemical structure for enhanced therapeutic effects.
Chemical Reactions Analysis
Reaction Pathway
-
Activation of the Carboxylic Acid :
The carboxylic acid group is typically activated using reagents like thionyl chloride (SOCl₂) or coupling agents such as EDCI/HOBt to form an acyl chloride or active ester intermediate . -
Nucleophilic Substitution :
The activated intermediate reacts with 2,6-difluorobenzylamine under reflux in a polar aprotic solvent (e.g., dichloromethane or DMF). Triethylamine is often added to neutralize HCl byproducts .Example Reaction :
Steric and Electronic Effects
-
The 2,6-difluorobenzyl group introduces steric hindrance, slowing hydrolysis of the amide bond under acidic/basic conditions compared to less substituted analogs .
-
Electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, enhancing reactivity in nucleophilic acyl substitutions .
Hydrolysis and Stability
The amide bond exhibits moderate stability under physiological conditions but undergoes hydrolysis under extreme pH or enzymatic action:
Hydrolysis Conditions
Derivatization Reactions
The coumarin core and substituents enable further functionalization:
Electrophilic Aromatic Substitution
-
Nitration : The electron-rich coumarin ring undergoes nitration at the 6- or 8-position using HNO₃/H₂SO₄, though the 4-methyl group directs meta substitution .
-
Halogenation : Bromination with Br₂/FeBr₃ occurs at the 6-position, but steric effects from the difluorobenzyl group reduce regioselectivity .
Reductive Amination
The amide nitrogen can participate in reductive amination with aldehydes/ketones under H₂/Pd-C, forming secondary amines. This is limited by steric bulk .
Photochemical Reactivity
The coumarin chromophore undergoes [2+2] photocycloaddition under UV light (λ = 300–350 nm), forming dimers or cross-linked products. Quantum yield depends on solvent polarity .
Biological Interactions
While not a direct chemical reaction, the compound’s MAO-B inhibition involves reversible binding to the enzyme’s flavin adenine dinucleotide (FAD) cofactor, mediated by hydrogen bonding with the carbonyl oxygen .
Comparative Reactivity Data
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amide formation | EDCI/HOBt, DMF, 24h, RT | 72–85 | |
| Acidic hydrolysis | 6M HCl, 80°C, 12h | 34 | |
| Enzymatic hydrolysis | Pepsin, pH 2, 37°C, 48h | <10 |
Challenges in Modifications
Q & A
Q. What are the critical parameters for optimizing the synthesis of N-(2,6-difluorobenzyl)-4-methyl-2-oxo-2H-chromene-3-carboxamide?
The synthesis of this compound involves multi-step processes, including cyclization of chromene precursors and coupling with difluorobenzyl amines. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .
- Temperature : Reactions are typically conducted between 80–120°C to balance yield and side-product formation .
- Catalysts : Use of coupling agents like EDCI or HOBt improves amide bond formation .
Methodological approach : Systematically vary reaction conditions and monitor purity via HPLC or LC-MS.
Q. How can structural characterization be performed to confirm the compound’s identity?
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease inhibition) with IC determination .
- Cellular assays : Test cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines .
- Target identification : Compare activity profiles with known sodium channel modulators (e.g., rufinamide) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structural analogs?
For example, substitutions at the chromene 4-methyl group may enhance or reduce activity. Strategies include:
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to compare binding affinities with targets like sodium channels .
- Systematic substitution : Synthesize analogs (e.g., 4-ethyl, 4-fluoro) and correlate structural changes with activity trends .
Case study : Ethoxy-substituted analogs () show altered lipophilicity, affecting membrane permeability .
Q. What advanced techniques elucidate the compound’s mechanism of action?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified protein targets .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
- Metabolic profiling : Use LC-HRMS to identify metabolites in hepatic microsome assays .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Core modifications : Vary the chromene core (e.g., 2-oxo vs. 2-thio) and benzyl substituents (e.g., 2,6-difluoro vs. 2,4-dichloro) .
- Data analysis : Apply multivariate statistics (e.g., PCA or PLS regression) to link structural descriptors (logP, polar surface area) with activity .
Example : Fluorine substitution increases metabolic stability but may reduce solubility .
Q. What strategies address low solubility in pharmacological assays?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain compound stability .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to enhance bioavailability .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the carboxamide position .
Methodological Challenges & Solutions
Q. How to validate crystallographic data when twinning or disorder is observed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
